2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine
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Overview
Description
2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an imidazole ring, which is further substituted with two 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine typically involves the condensation of picolinamide with benzaldehydes in the presence of a palladium catalyst. For instance, a mixture of picolinamide, benzaldehyde, and palladium trifluoroacetate (Pd(TFA)2) is heated in n-octane to yield the desired product . This method provides a straightforward approach to obtaining the compound under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various nucleophiles.
Scientific Research Applications
2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole-pyridine fused ring system but lacks the fluorophenyl substitutions.
Imidazo[4,5-c]pyridine: Another isomeric form with different substitution patterns.
Imidazo[1,5-a]pyridine: Contains an imidazole ring fused at a different position on the pyridine ring.
Uniqueness
2-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of two 4-fluorophenyl groups, which impart distinct electronic and steric properties. These substitutions enhance its potential as a ligand in coordination chemistry and its bioactivity in medicinal applications .
Properties
Molecular Formula |
C20H13F2N3 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C20H13F2N3/c21-15-8-4-13(5-9-15)18-19(14-6-10-16(22)11-7-14)25-20(24-18)17-3-1-2-12-23-17/h1-12H,(H,24,25) |
InChI Key |
XATUJEWBYDRHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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